molecular formula C₁₂H₁₃NO B1155243 (1S,3S)-3-Isocyano-3-phenylcyclopentanol

(1S,3S)-3-Isocyano-3-phenylcyclopentanol

Cat. No.: B1155243
M. Wt: 187.24
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3S)-3-Isocyano-3-phenylcyclopentanol is a chiral cyclopentanol derivative featuring a phenyl substituent and an isocyano (-NC) functional group at the 3-position of the cyclopentane ring. The stereochemistry at the 1S and 3S positions confers distinct spatial and electronic properties, making it a valuable intermediate in asymmetric synthesis, organometallic catalysis, and pharmaceutical research . Its isocyano group enables participation in [4+1] cycloadditions, metal coordination, and click chemistry applications. The compound is commercially available at a premium price ($380 per 1 mg), reflecting its specialized synthesis and utility in high-value research .

Properties

Molecular Formula

C₁₂H₁₃NO

Molecular Weight

187.24

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogous Compounds

Compound Name (Catalog Number) Key Functional Groups Price (per mg) Molecular Features
This compound (sc-489243) Isocyano, phenyl, cyclopentanol $380 Chiral centers (1S,3S), compact bicyclic core
(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamic Acid 1,1-tert-Butyl Ester (sc-491487) Methoxy, tert-butyl ester, carbamic acid $300 Extended alkyl chain, branched substituents
(1S,4R)-(-)-4-(Fmoc-amino)-2-cyclopentene-1-carboxylic acid (sc-282412) Fmoc-amino, carboxylic acid, cyclopentene $3 (25 mg) Unsaturated ring, peptide synthesis utility

Price and Accessibility

  • Cost Efficiency: The Fmoc-amino derivative (sc-282412) is the most economical, aligning with its high demand in peptide chemistry.
  • Specialization Premium: this compound’s price reflects its niche role in asymmetric catalysis and stereochemical studies .

Research Implications and Limitations

While commercial data (Santa Cruz Biotechnology) provides foundational insights, detailed comparisons of reactivity, stability, or biological activity require further experimental validation. For example:

  • Solubility: The phenyl group in this compound likely reduces aqueous solubility compared to the carbamic acid derivative.
  • Synthetic Utility: The isocyano group’s reactivity contrasts with the Fmoc-amino group’s role in peptide elongation.

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